molecular formula C19H18F3NO2 B2997239 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide CAS No. 2034483-82-2

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2997239
CAS No.: 2034483-82-2
M. Wt: 349.353
InChI Key: KVCYKIYVKFHDSD-UHFFFAOYSA-N
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Description

“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Alkylation: The benzofuran derivative is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran with 2-(trifluoromethyl)benzoic acid or its derivatives to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzofuran-5-yl)benzamide: Lacks the propan-2-yl and trifluoromethyl groups.

    2-(Trifluoromethyl)benzamide: Lacks the benzofuran and propan-2-yl groups.

    N-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)benzamide: Similar structure but with an ethyl group instead of propan-2-yl.

Uniqueness

The unique combination of the benzofuran ring, propan-2-yl group, and trifluoromethyl group in “N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(trifluoromethyl)benzamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-12(10-13-6-7-17-14(11-13)8-9-25-17)23-18(24)15-4-2-3-5-16(15)19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCYKIYVKFHDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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